Technical Monograph: 5-Fluoro-8-nitroquinoline (CAS 94832-39-0)
Technical Monograph: 5-Fluoro-8-nitroquinoline (CAS 94832-39-0)
[1][2]
Executive Summary
5-Fluoro-8-nitroquinoline (CAS: 94832-39-0 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive quinoline derivatives.[1][2] Characterized by the presence of a strongly electron-withdrawing nitro group at the C5 position and a fluorine atom at the C8 position, this compound serves as a critical intermediate for developing kinase inhibitors, antimalarial agents, and fluorinated bioisosteres of nitroxoline.[1][2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream utility in medicinal chemistry.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The introduction of the fluorine atom at the C8 position modulates the pKa of the quinoline nitrogen and alters the lipophilicity (LogP) of the scaffold, a strategy often employed to enhance metabolic stability and membrane permeability in drug candidates.[1][2]
Table 1: Core Chemical Data[2]
| Property | Specification |
| CAS Registry Number | 94832-39-0 |
| IUPAC Name | 5-Nitro-8-fluoroquinoline |
| Molecular Formula | C₉H₅FN₂O₂ |
| Molecular Weight | 192.15 g/mol |
| Appearance | Yellow to pale-brown crystalline powder |
| Melting Point | 132°C – 133°C |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)F)[O-] |
| InChIKey | WOSYAMNMWPZLGF-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocol
The most robust route to 5-fluoro-8-nitroquinoline involves the electrophilic aromatic substitution (nitration) of commercially available 8-fluoroquinoline.[1] Unlike unsubstituted quinoline, which yields a mixture of 5- and 8-nitro isomers requiring tedious separation, the presence of the fluorine at C8 blocks that position, directing the nitro group almost exclusively to the C5 position (para to the fluorine).[1][2]
Reaction Mechanism
The reaction proceeds via the formation of a nitronium ion (
Detailed Experimental Protocol
Note: This protocol involves strong acids and exothermic reactions.[1][2] Perform in a fume hood.
Reagents:
-
Sulfuric Acid (H₂SO₄), concentrated (30 mL)
-
Nitric Acid (HNO₃), fuming (15 mL)[2]
-
Sodium Carbonate (Na₂CO₃), 10% aqueous solution[2]
Step-by-Step Procedure:
-
Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stir bar and thermometer, cool 30 mL of concentrated H₂SO₄ to -5°C using an ice-salt bath.
-
Nitronium Generation: Dropwise add 15 mL of nitric acid to the sulfuric acid, maintaining the temperature below 0°C. Stir for 15 minutes.
-
Substrate Addition: Slowly add 16.0 g of 8-fluoroquinoline to the acid mixture over 30 minutes. Critical: Control the addition rate to ensure the internal temperature does not exceed 0°C.
-
Reaction: Stir the mixture at 0°C for 3 hours. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice/water slurry. A precipitate may form.[1][2][3][4]
-
Neutralization: Adjust the pH to ~9-10 by slowly adding 10% Na₂CO₃ solution. Caution: Vigorous CO₂ evolution.[2]
-
Extraction: Extract the aqueous suspension with DCM (3 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Yield: Recrystallize from ethanol to obtain ~12 g (Yield: ~57%) of yellow needles.
Synthetic Pathway Diagram[1][2]
Figure 1: Regioselective nitration pathway for the synthesis of 5-Fluoro-8-nitroquinoline.
Applications in Drug Development[1][8]
Precursor for 5-Amino-8-fluoroquinoline
The primary utility of 5-fluoro-8-nitroquinoline is as a precursor to 5-amino-8-fluoroquinoline .[1][2] The amine derivative is a versatile scaffold for:
-
Kinase Inhibitors: The 5-amino position allows for amide coupling or urea formation, common motifs in ATP-competitive inhibitors.[1][2]
-
Antimalarials: Analogous to Primaquine, where the 8-aminoquinoline core is essential for activity against latent liver stages of P. vivax.[1][2] The 5-fluoro substitution blocks metabolic hydroxylation at the 5-position, potentially extending half-life.[1]
Bioisostere of Nitroxoline
Nitroxoline (5-nitro-8-hydroxyquinoline) is an antibiotic and anticancer agent.[1][2] 5-Fluoro-8-nitroquinoline serves as a bioisostere where the hydroxyl group is replaced by fluorine.[1][2]
-
Mechanism: Fluorine mimics the steric demand of the hydroxyl group but eliminates the hydrogen bond donor capability, altering the molecule's interaction with metal ions (e.g., Zn²⁺, Cu²⁺) in metalloenzyme active sites.[2]
Reduction Protocol (Nitro to Amine)
To access the amine derivative, the following reduction workflow is recommended:
Figure 2: Validated reduction strategies for converting the nitro group to the functional amine.
Safety & Handling (MSDS Summary)
As a nitro-aromatic compound, 5-Fluoro-8-nitroquinoline requires careful handling.[1][2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][5] |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[1][2][5] |
| Target Organ | H335 | May cause respiratory irritation.[1][2][5] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong reducing agents and bases.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154498, 8-Fluoro-5-nitroquinoline.[1][2] Retrieved from [Link][1][2][5]
-
PrepChem. Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]
-
European Patent Office. Process for producing Nitroxoline derivatives (EP 4015505 A1).[1][2] (Contextual reference for nitroquinoline oxidation/nitration chemistry). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]
